molecular formula C13H15N3O2 B022786 (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone CAS No. 220246-81-1

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Cat. No. B022786
M. Wt: 245.28 g/mol
InChI Key: GDZXNMWZXLDEKG-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone and related derivatives involves several steps, including acylation, cyclization, and chiral separation processes. One method detailed the synthesis of its stereoisomers, highlighting the importance of stereochemistry in the compound's biological activity. These processes underscore the compound's complex synthesis route that requires precise control over the reaction conditions to achieve the desired isomer with optimal biological activity (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone plays a crucial role in its biological efficacy. The presence of asymmetric centers within the molecule leads to the formation of stereoisomers, each possessing distinct pharmacological profiles. This highlights the significance of stereochemistry in the design and development of compounds within this class for specific biological activities.

Chemical Reactions and Properties

Compounds within the pyridazinone family, including (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, are known for their ability to undergo various chemical reactions. These reactions are pivotal for modifying the compound to enhance its biological activity or to study its mechanism of action. For instance, amide derivatives of related pyridazinone compounds have been synthesized to explore their vasodilatory activity, indicating the chemical versatility of this moiety (Bansal et al., 2009).

Scientific Research Applications

Crystal Structure and Molecular Studies

The crystal and molecular structures of various pyridazinone derivatives, including (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, have been studied to understand their relationship with cardiovascular properties. The focus is on determining how molecular structure and dimensions relate to cardiovascular effectiveness (Prout et al., 1994).

Pharmacological Synthesis and Separation

This compound serves as a key synthetic intermediate for the cardiotonic agent levosimendan. Studies have focused on using chiral stationary phases in chromatography for the enantioseparation of this intermediate, with applications in pharmaceutical preparations (Cheng et al., 2019).

Antihypertensive Activities

Pyridazinone derivatives have been synthesized and examined for their antihypertensive activities, both in vitro and in vivo. This research aims to explore the potential of these compounds as treatments for high blood pressure (Demirayak et al., 2004).

Cardiovascular Agents

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety has been identified as a vital structural component in many cardio-active pyridazinone derivatives. These compounds are either in clinical use or have been tested in clinical trials for their cardiotonic properties (Imran & Abida, 2016).

Vasodilator and Beta-Adrenoceptor Antagonist

The compound is part of studies exploring new combinations of vasodilation and beta-adrenergic antagonist activity. Such research is significant for developing novel treatments for cardiovascular conditions (Howson et al., 1988).

properties

IUPAC Name

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXNMWZXLDEKG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031294
Record name OR-1896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

CAS RN

220246-81-1
Record name OR-1896
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OR-1896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OR-1896
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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